![molecular formula C8H19Cl2N3O B3059308 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride CAS No. 97392-68-2](/img/structure/B3059308.png)
4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride
Overview
Description
“4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 97392-68-2 . It has a molecular weight of 244.16 and its IUPAC name is 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H . This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 244.16 .Scientific Research Applications
Substitution Effects on Piperidines for Hydrogen Storage
Substituted piperidines, including compounds like 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride, have been studied for their potential as reversible organic hydrogen storage materials for hydrogen-powered fuel cells. Structural alterations, notably attaching electron-donating or conjugated substituents to the piperidine ring, were found to enhance the rate of catalytic dehydrogenation. This implies that such compounds could be significant for energy storage and conversion technologies. However, some undesired side reactions were noted, emphasizing the need for further refinement in this application area (Cui et al., 2008).
Chemical Synthesis and Optimization
Optimization of Indole-2-carboxamides
The compound has been referenced in the context of optimizing chemical functionalities of indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1). The study identifies key structural requirements for allosteric modulation of CB1, implicating the potential of 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride in related medicinal chemistry applications (Khurana et al., 2014).
Synthesis of Carboxamides
4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride has been involved in the synthesis of carboxamides, showcasing its role in dehydration condensation reactions with free carboxylic acids and amines. This highlights its utility in the preparation of various carboxamide compounds, which are valuable in pharmaceutical and material sciences (Shiina et al., 2000).
Biological and Medicinal Research
Synthesis and Biological Activity
The compound has been used in the synthesis of bioactive molecules. For instance, it has been involved in the creation of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, exhibiting notable anti-inflammatory and antimicrobial activities. Such activities highlight the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (Ahmed, 2017).
Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives synthesized using 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride have shown potent cytotoxic activities against various cancer cell lines. This implicates the compound in the synthesis of potential anticancer agents, underlining its significance in medicinal chemistry (Deady et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(dimethylamino)piperidine-4-carboxamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINLUNLOGZSSLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNCC1)C(=O)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242917 | |
Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97392-68-2 | |
Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097392682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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